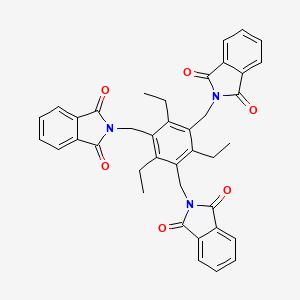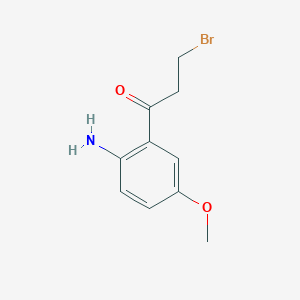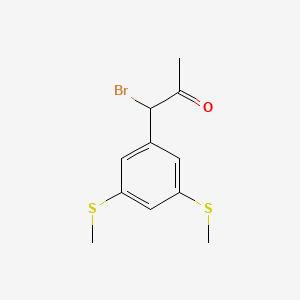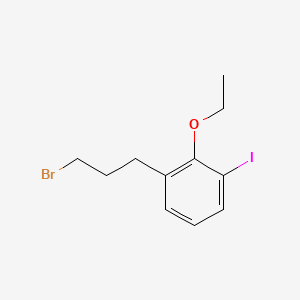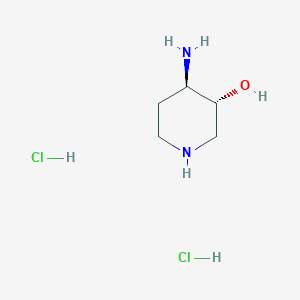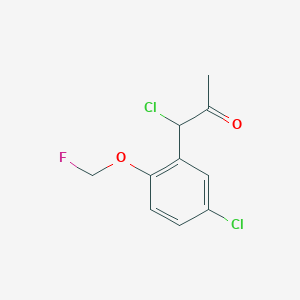
1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of chloro, fluoromethoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one typically involves the chlorination of 1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one. This reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized derivatives.
Scientific Research Applications
1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity, leading to specific biochemical effects. The exact pathways and molecular targets may vary depending on the context of its use .
Comparison with Similar Compounds
1-Chloropropan-2-one: A simpler analog with similar reactivity but lacking the phenyl and fluoromethoxy groups.
Chloroacetone: Another related compound with similar chemical properties but different applications.
Uniqueness: 1-Chloro-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both chloro and fluoromethoxy groups on the phenyl ring, which can significantly influence its chemical behavior and potential applications. This combination of functional groups provides distinct reactivity patterns and interactions compared to simpler analogs.
Properties
Molecular Formula |
C10H9Cl2FO2 |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
1-chloro-1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)8-4-7(11)2-3-9(8)15-5-13/h2-4,10H,5H2,1H3 |
InChI Key |
GFONJIFABZGSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)OCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
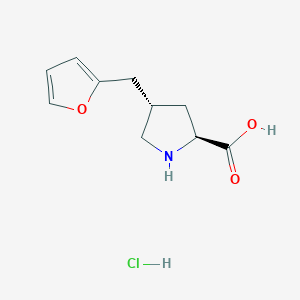
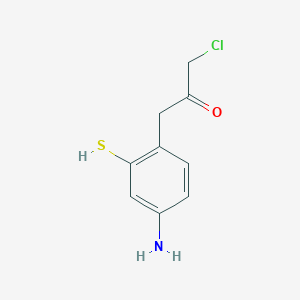
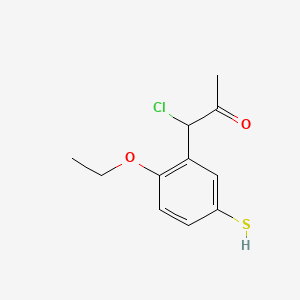
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)


